5-(4-Cyanophenyl)-3-hydroxypyridine, 95%
Overview
Description
5-(4-Cyanophenyl)-3-hydroxypyridine (5-CP-3-HP) is an organic compound with a wide range of applications in the scientific field. It is used as a reagent and catalyst in various chemical reactions, and is also used in scientific research as an important tool in the study of biochemical and physiological processes.
Scientific Research Applications
5-(4-Cyanophenyl)-3-hydroxypyridine, 95% has a wide range of applications in scientific research. It has been used as a reagent in the synthesis of various organic compounds, as a catalyst in organic reactions, and as an important tool in the study of biochemical and physiological processes. It has also been used in the study of the effects of drugs on the body, and in the development of new drugs.
Mechanism of Action
Target of Action
A structurally similar compound, vosilasarm, acts as an agonist of the androgen receptor (ar), which is the biological target of androgens and anabolic steroids like testosterone and dihydrotestosterone .
Mode of Action
Based on the action of vosilasarm, it can be inferred that it might interact with its targets and cause changes in the cellular environment .
Result of Action
Based on the action of similar compounds, it can be inferred that it might have significant effects at the molecular and cellular levels .
Advantages and Limitations for Lab Experiments
The advantages of using 5-(4-Cyanophenyl)-3-hydroxypyridine, 95% in laboratory experiments include its availability, its low cost, and its ease of use. Additionally, it is a relatively safe compound, with no known toxicity or adverse effects. However, the use of 5-(4-Cyanophenyl)-3-hydroxypyridine, 95% in laboratory experiments is limited by its low solubility in water, its instability in acidic conditions, and its tendency to form complexes with other compounds.
Future Directions
The use of 5-(4-Cyanophenyl)-3-hydroxypyridine, 95% in scientific research is still in its infancy, and there are a number of potential future directions for its use. These include the development of new drugs and drug delivery systems, the study of the effects of drugs on the body, and the development of new methods of synthesis. Additionally, 5-(4-Cyanophenyl)-3-hydroxypyridine, 95% could be used in the development of new catalysts and reagents, as well as in the study of biochemical and physiological processes.
properties
IUPAC Name |
4-(5-hydroxypyridin-3-yl)benzonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O/c13-6-9-1-3-10(4-2-9)11-5-12(15)8-14-7-11/h1-5,7-8,15H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMSDNBJAEMADBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC(=CN=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60682548 | |
Record name | 4-(5-Hydroxypyridin-3-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60682548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Hydroxypyridin-3-yl)benzonitrile | |
CAS RN |
910649-35-3 | |
Record name | 4-(5-Hydroxypyridin-3-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60682548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.